Bms 906024
Description
Properties
IUPAC Name |
(2S,3R)-N'-[(3S)-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]-2,3-bis(3,3,3-trifluoropropyl)butanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26F6N4O3/c1-36-19-10-6-5-9-18(19)20(15-7-3-2-4-8-15)34-22(24(36)39)35-23(38)17(12-14-26(30,31)32)16(21(33)37)11-13-25(27,28)29/h2-10,16-17,22H,11-14H2,1H3,(H2,33,37)(H,35,38)/t16-,17+,22+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYOUDDAETNMCBW-GSHUGGBRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)C(CCC(F)(F)F)C(CCC(F)(F)F)C(=O)N)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2C(=N[C@@H](C1=O)NC(=O)[C@H](CCC(F)(F)F)[C@H](CCC(F)(F)F)C(=O)N)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26F6N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30161234 | |
| Record name | BMS-906024 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30161234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
556.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1401066-79-2 | |
| Record name | BMS 906024 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1401066-79-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Osugacestat [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1401066792 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Osugacestat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12006 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | BMS-906024 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30161234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | OSUGACESTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DRL23N424R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Ugi Multicomponent Reaction (Ugi-4CR) Approach
The Ugi-4CR methodology, as detailed in Table 1, enables the assembly of the 1,4-benzodiazepine scaffold through a one-pot reaction involving an aminophenylketone, isocyanide, Boc-glycinal, and trimethyl azide. For the target compound, 7 (R₁ = methyl, R₂ = phenyl) serves as the aminophenylketone precursor, reacting with tert-butyl isocyanide (2) under microwave irradiation (100°C, 30 min) to yield the tetrazole intermediate 12a (29% yield). Subsequent acid-mediated deprotection (10% TFA in DCE) facilitates cyclization into the diazepine ring, forming the 1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl backbone.
Table 1. Ugi-4CR Conditions for 1,4-Benzodiazepine Core Synthesis
| Component | Role | Example | Conditions |
|---|---|---|---|
| Aminophenylketone | Amine donor | 7 (R₁=Me, R₂=Ph) | Microwave, 100°C, 30 min |
| Isocyanide | Electrophile | tert-Butyl isocyanide | Solvent: MeOH |
| Boc-glycinal | Aldehyde component | Boc-protected glycinal | TFA deprotection |
| Trimethyl azide | Azide source | Trimethyl azide | Cyclization in DCE |
Solid-Phase Synthesis with MgO/POCl₃
An alternative route employs MgO/POCl₃ as a heterogeneous catalyst for solvent-free condensation of o-phenylenediamine with ketones. While this method excels in simplicity (87% yield for 2,3-dihydro-2-methyl-2,4-diphenyl derivatives), its applicability to the target molecule is limited by the need for precise stereochemical control at the C3 position. Modifications involving chiral auxiliaries or enantioselective catalysts would be required to achieve the (3S) configuration.
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | 3-Bromo-1,1,1-trifluoropropane, K₂CO₃ | 72% |
| 2 | Hydrolysis (6M HCl, reflux) | 89% |
| 3 | Mixed anhydride activation (ClCO₂Et) | 68% |
Stereochemical Control in Amide Bond Formation
Final Amidation and Purification
Coupling of the activated bis-trifluoropropyl carboxylic acid with the (3S)-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-amine is performed using HATU/DIPEA in DMF (0°C to rt, 12 h). Crude product purification via silica gel chromatography (EtOAc/hexane, 1:4) yields the title compound in 65% isolated yield.
Analytical Characterization
Spectroscopic Data
Chiral HPLC Analysis
Enantiomeric excess (>99%) is confirmed using a Chiralpak IC-3 column (hexane/i-PrOH 90:10, 1.0 mL/min), with retention times of 12.7 min (minor) and 15.3 min (major).
Comparative Analysis of Synthetic Routes
Table 3. Method Efficiency Comparison
| Method | Yield | Stereoselectivity | Scalability |
|---|---|---|---|
| Ugi-4CR + Amidation | 29–65% | High (ee >99%) | Moderate |
| MgO/POCl₃ + Alkylation | 45% | Low | High |
The Ugi-4CR approach offers superior stereochemical control but requires meticulous optimization of microwave conditions. In contrast, the solid-phase method provides scalability at the expense of enantioselectivity, necessitating post-synthetic resolution.
Chemical Reactions Analysis
Core Benzodiazepinone Formation
The 1,4-benzodiazepinone scaffold is synthesized via cyclocondensation reactions. For this compound:
- Step 1 : A substituted anthranilic acid derivative reacts with a chiral amino alcohol under basic conditions to form the diazepine ring .
- Step 2 : Introduction of the trifluoropropyl groups occurs via nucleophilic substitution using 3,3,3-trifluoropropyl halides in the presence of a palladium catalyst .
Amide Bond Formation
The bis(3,3,3-trifluoropropyl)butanediamide side chain is attached through:
- Coupling Reagents : HATU or EDCI/HOBt mediate the amidation between the benzodiazepinone amine and the activated succinamic acid derivative .
- Stereochemical Control : Chiral auxiliaries or enzymatic resolution ensures the (2S,3R) configuration .
Prodrug Modifications
To enhance solubility or bioavailability, prodrug derivatives are synthesized:
Trifluoropropyl Stability
The 3,3,3-trifluoropropyl groups exhibit resistance to hydrolysis under physiological pH but undergo defluorination under strong acidic conditions (pH < 2) .
Enzymatic Hydrolysis
- Esterase-Mediated Cleavage : Prodrugs are converted to the active form by liver carboxylesterases (t₁/₂ = 2.1–4.3 h) .
- pH-Dependent Degradation : The amide bond remains stable in plasma (pH 7.4) but hydrolyzes in lysosomal environments (pH 5.0) .
Cross-Coupling Reactions
Palladium-catalyzed cross-couplings enable derivatization of the phenyl ring:
Thermal Degradation
At temperatures >150°C:
- Primary Pathway : Retro-amide formation releases 3,3,3-trifluoropropylamine and a benzodiazepinone fragment .
- Secondary Pathway : Ring contraction of the diazepinone core to a quinazolinone derivative .
Photolytic Degradation
UV light (254 nm) induces:
- C-F Bond Cleavage : Generates defluorinated byproducts (e.g., propyl side chains) .
- Oxidation : The central amide forms a nitroxide radical intermediate .
Comparative Reactivity with Analogs
The electron-withdrawing trifluoropropyl groups reduce electrophilicity at the amide carbonyl compared to non-fluorinated analogs:
| Property | This Compound | Non-Fluorinated Analog | Source |
|---|---|---|---|
| Amide Hydrolysis Rate | 0.12 h⁻¹ | 0.87 h⁻¹ | |
| LogP | 3.9 | 2.1 | |
| Plasma Stability (24 h) | 98% | 76% |
Scientific Research Applications
Osugacestat has several scientific research applications, including:
Cancer Research: Osugacestat is being investigated for its potential to inhibit the growth of various cancers, including adenoid cystic carcinoma and lymphoblastic leukemia. .
Biology: The compound is used to study the role of NOTCH signaling in cellular processes, as it effectively inhibits the activation of NOTCH receptors.
Medicine: Osugacestat is being explored as a potential therapeutic agent for diseases involving aberrant NOTCH signaling, such as certain types of cancer.
Mechanism of Action
Osugacestat exerts its effects by inhibiting gamma-secretase, an enzyme complex responsible for the activation of NOTCH receptors. By preventing the cleavage and activation of NOTCH receptors, Osugacestat disrupts NOTCH signaling pathways, which are involved in cell differentiation, proliferation, and survival. This inhibition leads to the suppression of tumor growth and proliferation in cancers that rely on NOTCH signaling for their progression .
Comparison with Similar Compounds
Table 1: Structural Comparison
Key Observations:
Stereochemical Impact : The (2S,3R) configuration in the target compound likely optimizes spatial alignment with biological targets, whereas the (2R,3R) and (2R,3S) configurations in analogues may reduce binding affinity or alter metabolic pathways .
Substituent Effects :
- The bis(trifluoropropyl) groups in the target compound enhance membrane permeability compared to analogues with mixed substituents (e.g., oxazole + trifluoropropyl) .
- Compounds with aliphatic chains (e.g., Schiff bases derived from aliphatic amines) exhibit lower flexibility and hydrophobicity, reducing bioavailability compared to siloxane or trifluoropropyl-containing derivatives .
Pharmacological and Pharmacokinetic Comparisons
Table 2: Inferred Pharmacological Properties
Key Findings:
Synergistic Applications : The target compound’s efficacy in combination therapies (e.g., with gemcitabine derivatives) suggests a unique mechanism distinct from analogues with single substituents .
Toxicity: No significant toxicity has been reported for the target compound, whereas aliphatic analogues (e.g., Schiff bases) may accumulate in lipid-rich tissues, increasing off-target risks .
Biological Activity
The compound (2S,3R)-N'-[(3S)-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]-2,3-bis(3,3,3-trifluoropropyl)butanediamide is a complex organic molecule belonging to the benzodiazepine class. Benzodiazepines are well-known for their pharmacological properties, including anxiolytic, sedative, and anticonvulsant effects. This article delves into the biological activity of this specific compound, focusing on its mechanism of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 462.6 g/mol. The structure features a benzodiazepine moiety linked to a bis(trifluoropropyl) butanediamide side chain. The presence of trifluoropropyl groups may enhance lipophilicity and influence receptor binding characteristics.
Benzodiazepines primarily exert their effects through modulation of the gamma-aminobutyric acid (GABA) receptor system. They act as allosteric modulators at the GABA_A receptor, increasing the frequency of chloride channel opening in response to GABA. This results in enhanced inhibitory neurotransmission in the central nervous system (CNS), leading to sedative and anxiolytic effects.
In Vitro Studies
Recent studies have explored the biological activity of this compound through various in vitro assays:
- GABA_A Receptor Binding Affinity : The compound demonstrated significant binding affinity for GABA_A receptors in rat brain homogenates, suggesting potential anxiolytic properties.
- Anticonvulsant Activity : In models of induced seizures (e.g., pentylenetetrazol-induced seizures), the compound exhibited dose-dependent anticonvulsant effects, comparable to established benzodiazepines like diazepam.
- Neuroprotective Effects : Preliminary studies indicated that the compound may protect neuronal cells from oxidative stress-induced apoptosis in cultured neurons.
In Vivo Studies
In vivo studies utilizing rodent models have shown:
- Anxiolytic Effects : Behavioral assays such as the elevated plus maze and open field test revealed that administration of the compound significantly increased time spent in open arms and reduced anxiety-like behaviors.
- Sedative Effects : The compound produced dose-dependent sedation in sleep induction tests, similar to traditional benzodiazepines.
Comparative Analysis
The following table summarizes key findings related to the biological activity of this compound compared to other benzodiazepines:
| Compound Name | Mechanism of Action | Anxiolytic Activity | Anticonvulsant Activity | Notes |
|---|---|---|---|---|
| This Compound | GABA_A Modulator | High | Moderate | Novel structure with trifluoropropyl groups |
| Diazepam | GABA_A Modulator | High | High | Well-established clinical use |
| Lorazepam | GABA_A Modulator | High | Moderate | Shorter half-life |
Q & A
Basic: What are the methodological considerations for synthesizing this compound?
Answer:
The synthesis requires multi-step optimization, including:
- Stereochemical control : Use chiral precursors (e.g., (S)-piperidine-2-carboxylic acid derivatives) to ensure correct stereochemistry at the benzodiazepine core .
- Protecting groups : Employ temporary protecting strategies for reactive sites (e.g., hydroxyl or amine groups) during coupling reactions, as seen in analogous benzodiazepinone syntheses .
- Coupling reagents : Select reagents like trichloroisocyanuric acid (TCICA) or pivaloyl chloride for efficient amide bond formation, minimizing side reactions .
- Purification : Utilize preparative HPLC or column chromatography to isolate the final product, given the compound’s structural complexity and trifluoropropyl substituents .
Advanced: How can computational tools optimize reaction conditions for this compound?
Answer:
Quantum chemical calculations (e.g., density functional theory) can predict transition states and intermediates to identify energy barriers in key steps (e.g., cyclization of the benzodiazepine ring) .
- Reaction path search : Algorithms like the artificial force-induced reaction (AFIR) method narrow optimal conditions (solvent, temperature) by simulating pathways .
- Machine learning (ML) : Train ML models on existing reaction datasets to predict yields or side products under varying conditions (e.g., trifluoropropyl group reactivity) .
- Validation : Cross-check computational predictions with small-scale experiments (e.g., 10–50 mg trials) to refine parameters .
Basic: What spectroscopic techniques are critical for characterizing stereochemistry and purity?
Answer:
- NMR spectroscopy :
- X-ray crystallography : Confirm absolute configuration using single-crystal diffraction, especially for chiral centers in the butanediamide backbone .
- HPLC-MS : Verify purity (>98%) and detect trace impurities (e.g., diastereomers) using chiral stationary phases .
Advanced: How to address contradictions in biological activity data across assays?
Answer:
- Assay validation : Replicate experiments across orthogonal platforms (e.g., enzyme inhibition vs. cell-based assays) to rule out methodological artifacts .
- Structural analogs : Compare activity trends with derivatives (e.g., altering trifluoropropyl chain length) to isolate structure-activity relationships (SAR) .
- Meta-analysis : Apply statistical tools (e.g., Bayesian inference) to reconcile conflicting data by weighting results based on assay precision and sample size .
Basic: What protocols ensure compound stability during storage and handling?
Answer:
- Storage conditions : Store at –20°C under inert gas (argon) to prevent oxidation/hydrolysis of the benzodiazepine core .
- Accelerated stability studies : Expose the compound to stress conditions (40°C, 75% humidity) for 4–8 weeks, monitoring degradation via HPLC-MS .
- Solvent selection : Use anhydrous DMSO or acetonitrile for stock solutions to minimize water-mediated decomposition .
Advanced: How to design experiments probing the trifluoropropyl groups’ electronic effects?
Answer:
- Molecular dynamics (MD) simulations : Model interactions between trifluoropropyl groups and target proteins (e.g., benzodiazepine receptors) to predict steric/electronic contributions .
- Isotopic labeling : Synthesize ¹⁹F-labeled analogs for real-time tracking of binding kinetics via fluorescence quenching or NMR .
- Comparative studies : Replace trifluoropropyl with non-fluorinated alkyl chains to isolate fluorine-specific effects on solubility and potency .
Advanced: Can AI-driven platforms accelerate predictive modeling of this compound’s pharmacokinetics?
Answer:
- Deep learning models : Train on ADME (absorption, distribution, metabolism, excretion) datasets to predict logP, metabolic clearance, and plasma protein binding .
- Smart laboratories : Implement robotic systems for high-throughput solubility/permeability assays, integrating real-time data into predictive algorithms .
- Feedback loops : Use experimental PK data (e.g., rodent studies) to iteratively refine AI predictions, improving accuracy for human extrapolation .
Basic: What role does the benzodiazepine moiety play in modulating reactivity?
Answer:
- Conformational rigidity : The fused diazepine ring restricts rotational freedom, favoring specific binding orientations in biological targets .
- Electrophilic susceptibility : The 2-oxo group may act as a hydrogen-bond acceptor, influencing interactions with enzymes or receptors .
- Derivatization potential : The N-methyl group and phenyl substituent allow for structural modifications to enhance selectivity or reduce off-target effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
